molecular formula C14H6ClNO4 B13128372 7-Chloro-1-nitroanthracene-9,10-dione CAS No. 6337-83-3

7-Chloro-1-nitroanthracene-9,10-dione

Cat. No.: B13128372
CAS No.: 6337-83-3
M. Wt: 287.65 g/mol
InChI Key: VJHGOYHCKIQMQB-UHFFFAOYSA-N
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Description

7-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 1st position on the anthracene-9,10-dione scaffold. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and as intermediates in the synthesis of dyes and pigments .

Preparation Methods

The synthesis of 7-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration of 7-chloroanthracene-9,10-dione. This can be achieved through the reaction of 7-chloroanthracene-9,10-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

7-Chloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 7-Chloro-1-nitroanthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Properties

CAS No.

6337-83-3

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

7-chloro-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16(19)20/h1-6H

InChI Key

VJHGOYHCKIQMQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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